2-Chlorobenzoylacetonitrile

Overview

Description

2-Chlorobenzoylacetonitrile is an organic compound with the molecular formula C9H6ClNO. It is a yellowish solid that is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is known for its versatility in introducing chloro and cyano moieties into different molecules, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzoylacetonitrile typically involves a two-step process:

Stage 1: Cyanoacetic acid is reacted with n-butyllithium in tetrahydrofuran and hexane at temperatures ranging from -78°C to 0°C.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified using silica gel chromatography and eluted with a mixture of hexane and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzoylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Addition Reactions: The nitrile group can participate in addition reactions with various reagents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

Addition Reactions: Reagents such as hydrogen cyanide and sodium borohydride are often used.

Major Products:

Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

Addition Reactions: Products include compounds with additional functional groups attached to the nitrile group.

Scientific Research Applications

2-Chlorobenzoylacetonitrile has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce chloro and cyano moieties into molecules.

Biology: Serves as an intermediate in the synthesis of biologically active compounds.

Medicine: Utilized in the synthesis of pharmaceuticals, including clotiazepam.

Industry: Employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chlorobenzoylacetonitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chloro and nitrile groups play a crucial role in its reactivity, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

- 2-Chlorobenzonitrile

- 3-Chlorobenzoylacetonitrile

- 4-Chlorobenzoylacetonitrile

- 2,3-Dichlorobenzoylacetonitrile

Comparison: 2-Chlorobenzoylacetonitrile is unique due to its specific combination of chloro and nitrile groups, which provide distinct reactivity patterns compared to similar compounds. For instance, 2-Chlorobenzonitrile lacks the acetonitrile moiety, making it less versatile in certain reactions. Similarly, 3-Chlorobenzoylacetonitrile and 4-Chlorobenzoylacetonitrile have different positional isomers, affecting their reactivity and applications .

Biological Activity

2-Chlorobenzoylacetonitrile (C9H6ClNO) is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound, highlighting its antibacterial, antifungal, and anti-inflammatory activities.

Chemical Structure and Properties

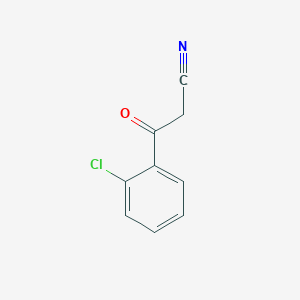

This compound features a benzoyl group substituted with a chlorine atom and an acetonitrile group. Its molecular structure can be represented as follows:

- Molecular Formula : C9H6ClNO

- Molecular Weight : 181.60 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of chlorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent. The general reaction can be summarized as:

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study showed that it was particularly effective against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) indicating strong activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antibacterial agents, especially in the face of increasing antibiotic resistance.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida albicans . In vitro studies reported an MIC of 50 µg/mL against this yeast, indicating its potential use in treating fungal infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly when administered at doses of 10 mg/kg body weight. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study published in the Journal of Medicinal Chemistry evaluated various derivatives of chlorobenzoylacetonitrile, finding that modifications to the side chains could enhance antimicrobial potency significantly .

- Inflammation Models : In a controlled experiment involving rats with induced paw edema, treatment with this compound resulted in a reduction of swelling by approximately 40% compared to the control group .

- Synergistic Effects : A recent study explored the synergistic effects of combining this compound with conventional antibiotics, revealing enhanced efficacy against resistant strains of bacteria when used in combination therapy .

Properties

IUPAC Name |

3-(2-chlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSWHTFHLWSSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370158 | |

| Record name | 2-Chlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40018-25-5 | |

| Record name | 2-Chloro-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40018-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorobenzoyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040018255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorobenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.